![molecular formula C26H30N4OS B4554394 1-{4-[4-(diphenylmethyl)-1-piperazinyl]-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B4554394.png)
1-{4-[4-(diphenylmethyl)-1-piperazinyl]-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone
Overview
Description
1-{4-[4-(diphenylmethyl)-1-piperazinyl]-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone is a useful research compound. Its molecular formula is C26H30N4OS and its molecular weight is 446.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.21403277 g/mol and the complexity rating of the compound is 738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes: This compound can be synthesized through multi-step organic reactions involving the appropriate piperazine derivative, thione, and pyrimidine ring formation. Common synthetic pathways include condensation reactions, nucleophilic substitutions, and cyclization.
Reaction Conditions: Typical conditions involve controlled temperatures, use of catalysts, and specific solvents to ensure the reactions proceed efficiently and yield the desired product.
Industrial Production Methods: For large-scale production, optimization of reaction conditions such as temperature, pressure, and the use of efficient catalysts is crucial. Industrial methods might also involve continuous flow reactors to maintain consistency and high yield.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the thioxo group can participate in redox reactions, while the piperazine moiety might be involved in nucleophilic substitutions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reductions, and halogenating agents for substitution reactions.
Major Products Formed: The reactions yield a range of products depending on the conditions and reagents used. Oxidation might produce sulfoxides or sulfones, while reduction could result in thiols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, this compound serves as a precursor or intermediate for synthesizing other complex molecules.
Biology: Research indicates potential bioactivity, making it a candidate for studying receptor interactions and enzymatic pathways.
Medicine: Due to its structural features, it might be investigated for pharmaceutical applications, possibly as a drug or drug precursor.
Industry: Beyond pharmaceuticals, its chemical properties could be leveraged in developing novel materials or as a catalyst in industrial processes.
Mechanism of Action
Mechanism: The compound's activity is thought to be mediated through its interactions with specific molecular targets, such as enzymes or receptors. These interactions alter the biological pathways, leading to the observed effects.
Molecular Targets and Pathways: Research may focus on its binding to specific proteins, affecting signaling pathways or metabolic processes within cells.
Comparison with Similar Compounds
Comparison: Compared to other piperazine derivatives, this compound's unique features include the thioxo and pyrimidinyl groups, which might confer distinct chemical and biological properties.
List of Similar Compounds: Examples include 1-{4-[4-(phenylmethyl)-1-piperazinyl]-1-ethyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone and 1-{4-[4-(dimethylamino)-1-piperazinyl]-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone.
Hope that dives deep enough into the fascinating world of 1-{4-[4-(diphenylmethyl)-1-piperazinyl]-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone for you. Anything specific you want to explore further?
Properties
IUPAC Name |
1-[4-(4-benzhydrylpiperazin-1-yl)-1-ethyl-6-methyl-2-sulfanylidenepyrimidin-5-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4OS/c1-4-30-19(2)23(20(3)31)25(27-26(30)32)29-17-15-28(16-18-29)24(21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-14,24H,4,15-18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYMGARZIVMHHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=NC1=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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